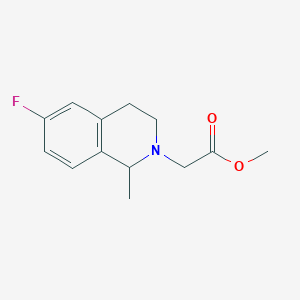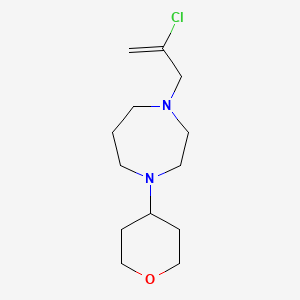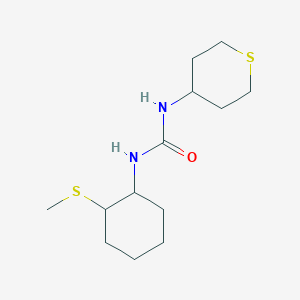
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine, also known as PTTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTM is a thiomorpholine derivative that contains a thiazole ring, which makes it a unique molecule with diverse properties.
Mechanism of Action
The mechanism of action of 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine is not fully understood, but studies have suggested that it works by inhibiting various enzymes and proteins involved in cell signaling pathways. 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has also been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. In addition, 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has been shown to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has several advantages for lab experiments, including its high purity and yield, as well as its ability to inhibit various enzymes and proteins involved in cell signaling pathways. However, the limitations of 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its potential as an anti-inflammatory agent in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine and its potential applications in various fields.
Synthesis Methods
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine can be synthesized using a variety of methods, including the reaction of 2-chloro-4-propylthiazole with thiomorpholine in the presence of a base. Another method involves the reaction of 2-propylthiazole with thiomorpholine in the presence of a catalyst. Both methods yield 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine in high purity and yield.
Scientific Research Applications
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine has shown promising results as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Studies have also shown that 4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
4-(4-propyl-1,3-thiazol-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S2/c1-2-3-9-8-14-10(11-9)12-4-6-13-7-5-12/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGIHSRXDFYAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC(=N1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propyl-1,3-thiazol-2-yl)thiomorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)

![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)

![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)

![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)